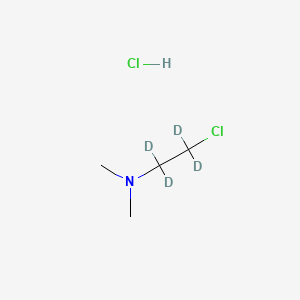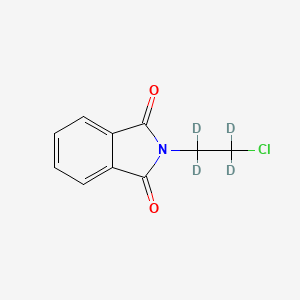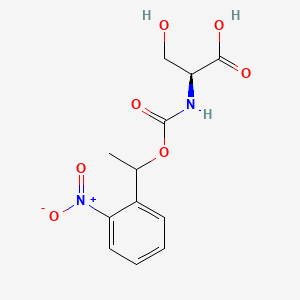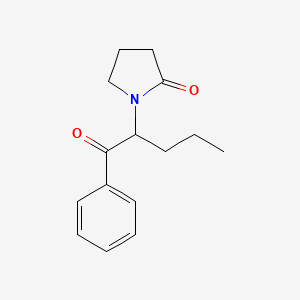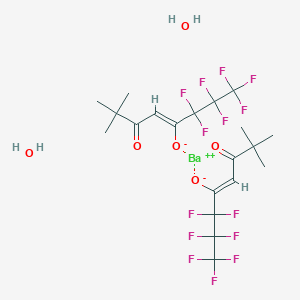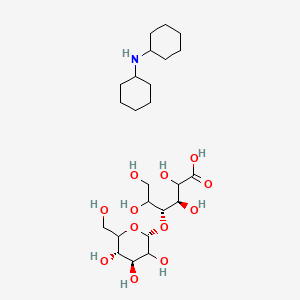
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
描述
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is a deuterated derivative of a pyrrolidinone compound Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl group, resulting in a compound with unique properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one typically involves the deuteration of the corresponding non-deuterated compound. One common method is the photochemical addition of deuterium bromide to ethylene-d4, followed by further reactions to introduce the pyrrolidinone structure . The reaction conditions often require controlled temperatures and the use of deuterated reagents to ensure high deuterium incorporation.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas and deuterated reagents. The production process must ensure high purity and isotopic enrichment to meet the standards required for research applications.
化学反应分析
Types of Reactions: 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of stable isotopic standards for analytical chemistry.
作用机制
The mechanism of action of 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions compared to hydrogen . This property makes it valuable in studying reaction mechanisms and metabolic pathways.
相似化合物的比较
3-(Ethyl)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: The non-deuterated analog of the compound.
3-(Methyl-d3)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: Another deuterated derivative with deuterium in the methyl group.
3-(Propyl-d7)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: A similar compound with a deuterated propyl group.
Uniqueness: 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is unique due to the specific placement of deuterium atoms in the ethyl group, which can significantly impact its chemical and physical properties. This uniqueness makes it particularly useful in studies requiring precise isotopic labeling and tracing.
属性
IUPAC Name |
3-methyl-4-(1,1,2,2,2-pentadeuterioethyl)-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNTSVMJWIYTQ-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747720 | |
| Record name | 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028809-94-0 | |
| Record name | 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


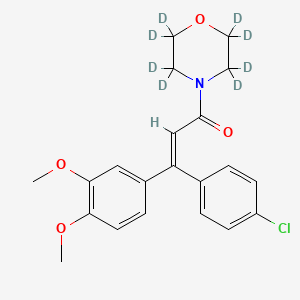
![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)
